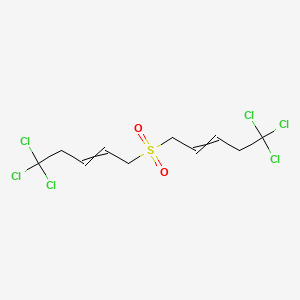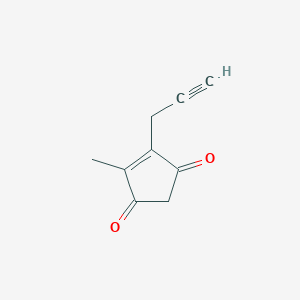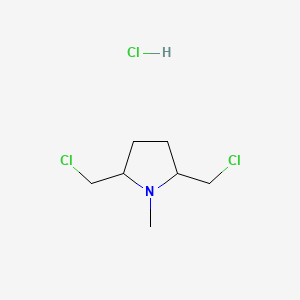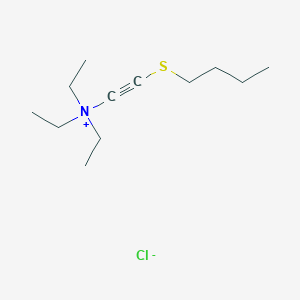![molecular formula C37H60O2 B14370549 1,1'-Methylenebis[2-(dodecyloxy)benzene] CAS No. 90449-24-4](/img/structure/B14370549.png)
1,1'-Methylenebis[2-(dodecyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis[2-(dodecyloxy)benzene]: is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a dodecyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenebis[2-(dodecyloxy)benzene] typically involves the reaction of 2-(dodecyloxy)benzene with formaldehyde under acidic or basic conditions to form the methylene bridge. The reaction can be carried out using different catalysts and solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-purity starting materials and controlled reaction conditions is crucial to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Methylenebis[2-(dodecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonic acid groups.
Applications De Recherche Scientifique
1,1’-Methylenebis[2-(dodecyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of membrane dynamics due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis[2-(dodecyloxy)benzene] involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The dodecyloxy groups provide hydrophobic interactions, while the benzene rings can participate in π-π stacking and other aromatic interactions. These properties make it useful in various applications, including as a surfactant and in the formation of micelles.
Comparaison Avec Des Composés Similaires
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-methylbenzene]
- 1,1’-Methylenebis[4-isocyanatobenzene]
Comparison: 1,1’-Methylenebis[2-(dodecyloxy)benzene] is unique due to its long dodecyloxy chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, unlike its shorter-chain or non-alkoxy counterparts.
Propriétés
Numéro CAS |
90449-24-4 |
|---|---|
Formule moléculaire |
C37H60O2 |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
1-dodecoxy-2-[(2-dodecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-25-31-38-36-29-23-21-27-34(36)33-35-28-22-24-30-37(35)39-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-33H2,1-2H3 |
Clé InChI |
MDSMAEBYZDQVOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)


![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)
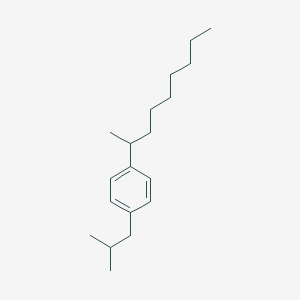
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
